molecular formula C7H10N2S B14277360 1-(Dimethylamino)pyridine-4(1H)-thione CAS No. 134368-08-4

1-(Dimethylamino)pyridine-4(1H)-thione

Cat. No.: B14277360
CAS No.: 134368-08-4
M. Wt: 154.24 g/mol
InChI Key: DYEUQWKNXKDDIZ-UHFFFAOYSA-N
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Description

1-(Dimethylamino)pyridine-4(1H)-thione is a derivative of pyridine, characterized by the presence of a dimethylamino group and a thione group at the 4-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Dimethylamino)pyridine-4(1H)-thione can be synthesized through a multi-step process starting from pyridine. The general synthetic route involves the following steps:

    Oxidation of Pyridine: Pyridine is first oxidized to form 4-pyridylpyridinium cation.

    Reaction with Dimethylamine: The 4-pyridylpyridinium cation is then reacted with dimethylamine to form 1-(Dimethylamino)pyridine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(Dimethylamino)pyridine-4(1H)-thione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Dimethylamino)pyridine-4(1H)-thione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Dimethylamino)pyridine-4(1H)-thione involves its role as a nucleophilic catalyst. The dimethylamino group enhances the nucleophilicity of the pyridine ring, facilitating various chemical reactions. In esterification reactions, for example, the compound forms an ion pair with the acylating agent, which then reacts with the nucleophile (e.g., alcohol) to form the ester product .

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)pyridine: A closely related compound with similar catalytic properties but lacking the thione group.

    1-(Dimethylamino)pyridine-4(1H)-one: Similar structure but with a carbonyl group instead of a thione group.

Uniqueness

1-(Dimethylamino)pyridine-4(1H)-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and potential applications compared to its analogs. The thione group can participate in unique redox reactions and interactions with metal ions, making it valuable in various research fields.

Properties

CAS No.

134368-08-4

Molecular Formula

C7H10N2S

Molecular Weight

154.24 g/mol

IUPAC Name

1-(dimethylamino)pyridine-4-thione

InChI

InChI=1S/C7H10N2S/c1-8(2)9-5-3-7(10)4-6-9/h3-6H,1-2H3

InChI Key

DYEUQWKNXKDDIZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)N1C=CC(=S)C=C1

Origin of Product

United States

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